N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a sulfonamide-piperidine hybrid compound featuring a 2,3-dihydro-1,4-benzodioxin moiety. This structure combines a sulfonyl group linked to a fluorophenyl substituent with a piperidine-carboxamide core.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O5S/c21-15-1-4-17(5-2-15)29(25,26)23-9-7-14(8-10-23)20(24)22-16-3-6-18-19(13-16)28-12-11-27-18/h1-6,13-14H,7-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZMMYWXZFCDPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, particularly focusing on its inhibitory effects on specific enzymes and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzodioxin moiety , a piperidine ring , and a sulfonyl group . The synthesis typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. For instance, the synthesis can begin with the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with sulfonyl chlorides in alkaline conditions to form the sulfonamide derivative, which is then further functionalized to yield the target compound .
Enzyme Inhibition Studies
Recent studies have focused on the compound's ability to inhibit key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : This enzyme plays a critical role in carbohydrate metabolism and is a target for diabetes treatment. The compound demonstrated significant inhibitory activity against α-glucosidase, with IC50 values indicating strong potency compared to established inhibitors like acarbose .
- Acetylcholinesterase Inhibition : This enzyme is crucial in neurotransmission and is often targeted in Alzheimer's disease treatment. Preliminary data suggest that derivatives of this compound may exhibit inhibitory effects on acetylcholinesterase, although specific IC50 values are yet to be disclosed .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. For example:
- Substituents on the piperidine ring significantly affect enzyme inhibition potency.
- The introduction of different phenyl groups on the sulfonamide moiety has been shown to modulate biological activity, suggesting that careful design of these substituents could enhance therapeutic efficacy .
Case Study 1: Diabetes Management
In a recent pharmacological study, compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) were evaluated for their potential to manage Type 2 Diabetes Mellitus (T2DM). The study reported that certain derivatives exhibited IC50 values as low as 0.07 μM against α-glucosidase, significantly outperforming traditional treatments .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of benzodioxin-based compounds in models of Alzheimer's disease. The findings indicated that some derivatives could inhibit acetylcholinesterase effectively, which is crucial for increasing acetylcholine levels and improving cognitive function .
Table 1: Inhibitory Potency Against α-Glucosidase
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-... | 0.07 | Stronger than acarbose |
| Derivative A | 0.5 | Moderate activity |
| Derivative B | >20 | Poor activity |
Table 2: Acetylcholinesterase Inhibition Data
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-... | TBD | Potential neuroprotective |
| Derivative C | TBD | Need further investigation |
Scientific Research Applications
Antidiabetic Agents
Recent studies have indicated that derivatives of this compound may possess anti-diabetic properties. For instance, research focused on synthesizing related compounds demonstrated their potential as α-glucosidase inhibitors, which are crucial in managing blood glucose levels in diabetic patients . The mechanism involves the inhibition of carbohydrate metabolism pathways, thereby reducing postprandial hyperglycemia.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. It interacts with specific enzymes such as α-glucosidase and acetylcholinesterase. By binding to the active sites of these enzymes, it prevents substrate binding and subsequent enzymatic reactions. This property may be exploited in developing treatments for conditions like diabetes and neurodegenerative diseases.
Anticancer Activity
There is emerging evidence pointing towards the anticancer potential of this class of compounds. Studies have reported that certain derivatives exhibit significant inhibitory effects on cancer cell proliferation by targeting specific molecular pathways involved in tumor growth . The sulfonamide moiety is believed to play a crucial role in enhancing the bioactivity against cancer cells.
Case Study 1: Synthesis and Characterization
A study synthesized N-(2,3-dihydro-1,4-benzodioxin-6-yl) benzenesulfonamide and evaluated its anti-diabetic potential through α-glucosidase inhibition assays. The synthesized compound was characterized using various techniques such as FTIR and NMR spectroscopy to confirm its structure .
Case Study 2: Anticancer Evaluation
Another investigation focused on evaluating the anticancer properties of related benzamide derivatives. Compounds were tested against various cancer cell lines, revealing promising results where certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
Data Table: Summary of Applications
Comparison with Similar Compounds
Sulfonamide Derivatives with Benzodioxin Moieties
Several compounds share the N-(2,3-dihydro-1,4-benzodioxin-6-yl) backbone but differ in substituents and biological activities:
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3): Molecular formula: C₁₅H₁₅NO₄S; molecular weight: 305 g/mol. Exhibited antibacterial activity against E. coli (IC₅₀: 9.22 ± 0.70 µg/mL) but was inactive against S. typhi .
- N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) :
- N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) :
Key Structural Differences :
Piperidine-Carboxamide Analogues
- 1-(5-chloro-2-ethoxybenzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidine-4-carboxamide :
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-fluorophenyl)sulfonylamino]benzamide: Molecular formula: C₂₁H₁₇FN₂O₅S; molecular weight: 428.44 g/mol.
Antibacterial and Antifungal Potential
Compounds with the 2,3-dihydro-1,4-benzodioxin-6-amine core exhibit varied antimicrobial profiles:
Note: The fluorophenylsulfonyl group in the target compound may enhance Gram-negative bacterial targeting due to increased lipophilicity .
Enzyme Inhibition
- Lipoxygenase Inhibition :
- Compound 5c (IC₅₀: 85.79 ± 0.48 mM) and 5e (IC₅₀: 89.32 ± 0.34 mM) showed moderate activity, suggesting that bulky substituents (e.g., 3-phenylpropyl) enhance enzyme binding .
- The target compound’s piperidine-carboxamide core may offer conformational flexibility for improved inhibition compared to rigid sulfonamides.
Q & A
Q. What are the standard synthesis protocols for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide?
The synthesis typically involves multi-step reactions, including sulfonylation of the piperidine core, coupling with the benzodioxin moiety, and purification via column chromatography. Key intermediates are monitored using thin-layer chromatography (TLC), and the final product is characterized via IR spectroscopy and / NMR to confirm structural integrity . Reaction conditions (e.g., temperature, catalysts) are optimized to achieve yields >70% while minimizing side products .
Q. Which analytical techniques are essential for characterizing this compound?
Critical techniques include:
- NMR spectroscopy : To confirm the presence of the fluorophenyl, benzodioxin, and piperidine groups via chemical shifts and coupling patterns.
- IR spectroscopy : To identify functional groups like sulfonyl and carboxamide bonds.
- X-ray crystallography (SHELX programs) : For resolving 3D molecular geometry and validating stereochemistry .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and purity .
Q. What safety precautions are recommended for handling this compound?
Based on GHS classifications for structurally similar sulfonamides:
- Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of aerosols.
- Store in airtight containers at 2–8°C to maintain stability .
Q. How can researchers determine the solubility and stability of this compound?
Solubility is assessed in solvents like DMSO, ethanol, and PBS (pH 7.4) via UV-Vis spectroscopy. Stability studies involve incubating the compound under varying pH/temperature conditions and analyzing degradation products via HPLC. For example, sulfonamide derivatives show reduced stability in alkaline conditions (pH >9) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
Discrepancies may arise from:
- Purity variations : Validate compound purity (>95%) via HPLC before assays.
- Assay conditions : Standardize parameters (e.g., cell lines, incubation time, solvent controls).
- Structural analogs : Compare activity with derivatives to identify critical pharmacophores .
Q. What strategies optimize reaction yields during synthesis?
Q. How does this compound interact with bromodomains or other epigenetic targets?
Mechanistic studies involve:
- Surface plasmon resonance (SPR) : To measure binding affinity () to bromodomain proteins (e.g., BRD4).
- Cellular assays : Monitor downstream effects (e.g., MYC oncogene suppression) via qPCR.
- Co-crystallization : Resolve ligand-protein interactions using X-ray diffraction .
Q. What computational methods validate target engagement and selectivity?
- Molecular docking (AutoDock Vina) : Predict binding poses within bromodomain acetyl-lysine pockets.
- MD simulations : Assess binding stability over 100-ns trajectories.
- Off-target screening : Use cheminformatics tools (e.g., SwissTargetPrediction) to evaluate kinase or GPCR cross-reactivity .
Q. How can researchers address poor pharmacokinetic properties in preclinical studies?
- Prodrug design : Introduce ester groups to enhance oral bioavailability.
- Metabolic stability assays : Use liver microsomes to identify CYP450-mediated degradation hotspots.
- Plasma protein binding (PPB) studies : Adjust lipophilicity via substituent modifications to reduce PPB >90% .
Q. What approaches are used to establish structure-activity relationships (SAR)?
- Analog synthesis : Modify the fluorophenyl, benzodioxin, or piperidine moieties.
- Biological profiling : Test analogs in dose-response assays (e.g., IC for anti-cancer activity).
- 3D-QSAR modeling : Corrogate steric/electronic features with activity trends using CoMFA/CoMSIA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
